molecular formula C17H16ClN3 B2859326 4-(4-chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine CAS No. 400074-91-1

4-(4-chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine

Cat. No.: B2859326
CAS No.: 400074-91-1
M. Wt: 297.79
InChI Key: AWQYRSZZWQQOGN-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine is a useful research compound. Its molecular formula is C17H16ClN3 and its molecular weight is 297.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The compound 4-(4-chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine and related derivatives have been synthesized and characterized in various studies. For instance, research by Kariuki et al. (2021) focused on the synthesis of isostructural compounds with similar chemical frameworks, detailing the high yields of such syntheses and the structural determination through single-crystal diffraction, highlighting the planarity and molecular orientations within the crystal structures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Molecular Docking and Biological Activity

A significant application of this compound is in the field of drug discovery, where molecular docking studies are conducted to understand its potential as a therapeutic agent. Katariya et al. (2021) conducted a study on novel heterocyclic compounds incorporating this compound for their anticancer and antimicrobial properties. Their findings revealed the high potency of certain compounds against cancer cell lines and pathogenic strains, underscoring the compound's relevance in medicinal chemistry (Katariya, Vennapu, & Shah, 2021).

Spectroscopic Analysis and Chemical Properties

Viji et al. (2020) analyzed a bioactive molecule structurally related to this compound using quantum chemical methods and vibrational spectral techniques. Their study extended to antimicrobial activity, providing insights into the compound's biological functions and its interaction with different proteins, which is crucial for developing pharmaceutical applications (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).

Antimicrobial and Anticancer Agents

Hafez et al. (2016) synthesized novel pyrazole derivatives, including structures related to this compound, exhibiting significant antimicrobial and anticancer activity. Their work emphasizes the compound's potential as a foundation for developing new therapeutic agents, with some compounds showing higher activity than standard drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural similarity to other pyrazole derivatives, it might interact with its targets by binding to their active sites, thereby modulating their activity .

Biochemical Pathways

Pyrazole derivatives have been found to interact with various biochemical pathways, depending on their specific targets

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its molecular weight (216.663) suggests it could be absorbed in the body. Factors such as solubility, stability, and the presence of functional groups can significantly influence its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of specific target information, it’s difficult to predict the exact cellular and molecular effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information about the compound’s targets and mode of action, it’s challenging to predict how these factors would affect its activity .

Properties

IUPAC Name

4-(4-chlorophenyl)-5-methyl-2-(2-methylphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3/c1-11-5-3-4-6-15(11)21-17(19)16(12(2)20-21)13-7-9-14(18)10-8-13/h3-10H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQYRSZZWQQOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C(=N2)C)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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